molecular formula C7H8ClNO B126167 4-Chloro-2-methoxyaniline CAS No. 93-50-5

4-Chloro-2-methoxyaniline

Cat. No.: B126167
CAS No.: 93-50-5
M. Wt: 157.6 g/mol
InChI Key: WOXLPNAOCCIZGP-UHFFFAOYSA-N
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Description

4-Chloro-2-methoxyaniline is an organic compound with the molecular formula C7H8ClNO. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a chlorine atom at the 4-position and a methoxy group at the 2-position. This compound is used in various chemical syntheses and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-2-methoxyaniline can be synthesized through several methods. One common method involves the nucleophilic substitution of 4-chloronitrobenzene with methanol, followed by reduction of the nitro group to an amine. The reaction conditions typically involve the use of a base such as sodium hydroxide and a reducing agent like iron powder or hydrogen gas in the presence of a catalyst.

Industrial Production Methods

In industrial settings, the production of this compound often involves the chlorination of 2-methoxyaniline. This process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is typically conducted at elevated temperatures to ensure complete chlorination.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methoxyaniline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as iron powder, hydrogen gas, or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often require a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Produces quinones.

    Reduction: Produces this compound.

    Substitution: Produces various substituted anilines depending on the nucleophile used.

Scientific Research Applications

4-Chloro-2-methoxyaniline is used in various scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.

    Biology: It is used in the study of enzyme inhibition and as a model compound for studying the metabolism of anilines.

    Medicine: It is used in the development of drugs and as a precursor for the synthesis of active pharmaceutical ingredients.

    Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals.

Comparison with Similar Compounds

4-Chloro-2-methoxyaniline can be compared with other similar compounds such as:

    4-Chloroaniline: Lacks the methoxy group, making it less reactive in certain chemical reactions.

    2-Methoxyaniline: Lacks the chlorine atom, affecting its reactivity and applications.

    4-Bromo-2-methoxyaniline: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.

The uniqueness of this compound lies in its combination of both chlorine and methoxy substituents, which impart distinct chemical properties and reactivity, making it valuable in various chemical syntheses and industrial applications.

Properties

IUPAC Name

4-chloro-2-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOXLPNAOCCIZGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5059088
Record name Benzenamine, 4-chloro-2-methoxy-
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Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

93-50-5
Record name 4-Chloro-2-methoxybenzenamine
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Record name Benzenamine, 4-chloro-2-methoxy-
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Record name Benzenamine, 4-chloro-2-methoxy-
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Record name Benzenamine, 4-chloro-2-methoxy-
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Record name 4-chloro-o-anisidine
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Record name 4-Chloro-2-methoxyaniline
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Synthesis routes and methods I

Procedure details

4-Chloro-2-methoxynitrobenzene (2.8 g, 14.9 mmol) was dissolved in MeOH (110 mL), then 5% platinum on carbon (0.61 g) was added and the reaction stirred under a H2 balloon for 4 hours. The reaction was then filtered through diatomaceous earth (Celite®) and concentrated under vacuum, giving the product (2.3 g, 100%) as syrup that slowly solidified. MS (DCI) m/e 158 & 160 (M+H)+; 1H NMR (300 MHz, DMSO-d6) δ 6.83 (d, J=2.4 Hz, 1H), 6.71 (dd, J=8.5, 2.4 Hz, 1H), 6.63 (d, J=8.5 Hz, 1H), 5.27 (v br s, 2H), 3.77 (s, 3H).
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
Quantity
110 mL
Type
solvent
Reaction Step One
Quantity
0.61 g
Type
catalyst
Reaction Step Two
Yield
100%

Synthesis routes and methods II

Procedure details

A mixture of 5-chloro-2-nitroanisole (1.0 g, Sigma-Aldrich), ammonium formate (3.36 g, Alfa-Aesar) and 10% platinum on carbon (100 mg) in MeOH (10 mL) was heated to reflux for 45 minutes then cooled to room temperature and filtered through celite, washing with MeOH. The filtrates were concentrated and the residue was dissolved in EtOAc and water. The organics were dried (MgSO4) and concentrated to a brown oil. The material was absorbed onto silica and columned eluting ethyl acetate/heptane mixtures to give the product as a brown oil. Yield: 0.7 g. 1H NMR (400 MHz, CDCl3): δ 6.72-6.78 (2H, m, ArH), 6.58-6.62 (1H, m, ArH), 3.83 (3H, s, OMe).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.36 g
Type
reactant
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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